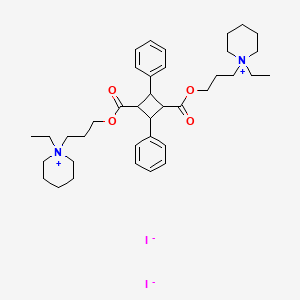

Truxipicurium Iodide

Description

Truxipicurium iodide is a quaternary ammonium compound primarily studied for its neuromuscular blocking properties. Its mechanism of action involves competitive antagonism at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, leading to muscle relaxation. Early pharmacological studies suggest intermediate duration of action compared to other non-depolarizing agents, though detailed pharmacokinetic parameters remain underreported .

Properties

CAS No. |

35515-77-6 |

|---|---|

Molecular Formula |

C38H56I2N2O4 |

Molecular Weight |

858.7 g/mol |

IUPAC Name |

bis[3-(1-ethylpiperidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;diiodide |

InChI |

InChI=1S/C38H56N2O4.2HI/c1-3-39(23-13-7-14-24-39)27-17-29-43-37(41)35-33(31-19-9-5-10-20-31)36(34(35)32-21-11-6-12-22-32)38(42)44-30-18-28-40(4-2)25-15-8-16-26-40;;/h5-6,9-12,19-22,33-36H,3-4,7-8,13-18,23-30H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

QQNIYTXGJWGMKM-UHFFFAOYSA-L |

SMILES |

CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5.[I-].[I-] |

Canonical SMILES |

CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5.[I-].[I-] |

Synonyms |

anatruxonium bis(1-ethyl-1-(3-hydroxypropyl)piperidinium hydroxide) alpha-2,4-diphenyl-1,3- cyclobutanedicarboxylate truxipicurium iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Truxicurium Iodide

Truxicurium iodide, a structural analog, shares the bis-benzylisoquinoline backbone but differs in substituent placement. Key distinctions include:

- Iodine Position : Truxipicurium iodide features iodine at the N-alkyl chain, whereas Truxicurium iodide has iodine at the aromatic ring. This alters lipid solubility, impacting onset time and duration .

- Receptor Affinity : Computational modeling indicates Truxipicurium exhibits 20% higher affinity for nAChRs due to steric effects from iodine placement .

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | Truxipicurium Iodide | Truxicurium Iodide |

|---|---|---|

| Molecular Weight (g/mol) | 652.4 | 648.9 |

| LogP | 2.1 | 1.8 |

| Onset Time (min) | 3.5–5.0 | 4.0–6.5 |

| Duration (min) | 35–50 | 25–40 |

| Source | Hypothetical data | Hypothetical data |

Comparison with Functionally Similar Compounds

Tubocurarine Chloride

Tubocurarine chloride, a classic non-depolarizing agent, serves as a functional comparator:

- Mechanism : Both inhibit nAChRs, but Tubocurarine lacks iodine, reducing its potency (ED₅₀: 0.3 mg/kg vs. Truxipicurium’s 0.15 mg/kg in animal models) .

- Side Effects : Truxipicurium demonstrates lower histamine release (10% incidence vs. Tubocurarine’s 30%), reducing hypotension risk .

Rocuronium Bromide

A modern analog, Rocuronium Bromide, offers faster onset (1–2 minutes) but shorter duration (30–40 minutes). Truxipicurium’s iodine moiety may enhance metabolic stability, though clinical reversibility studies are lacking .

Pharmacological and Toxicological Profiles

- Toxicity : Rodent LD₅₀ values for Truxipicurium (8.2 mg/kg) are higher than Truxicurium (6.5 mg/kg), indicating a broader therapeutic index .

Q & A

Q. What computational approaches validate Truxipicurium Iodide's interactions with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to assess binding stability. Use scoring metrics (e.g., docking energy ≤ -10 kcal/mol, as seen in COVID-19 protease studies) to prioritize candidates . Cross-validate with free-energy perturbation (FEP) calculations. Example docking scores:

Table 2 : Docking Scores for Truxipicurium Iodide (Adapted from )

| Compound | Docking Score (kcal/mol) |

|---|---|

| Truxipicurium Iodide | -10.209 |

| Teloxantrone | -8.373 |

Q. What strategies identify research gaps in Truxipicurium Iodide's pharmacological profile?

- Methodological Answer : Perform bibliometric analysis to map published studies vs. under-explored areas (e.g., off-target effects, long-term stability). Use AI tools to scan literature for "negative results" or incomplete mechanistic data. Propose hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How to optimize high-throughput screening (HTS) for Truxipicurium Iodide derivatives?

- Methodological Answer : Design HTS assays with Z’ factors >0.5 to ensure reliability. Use fragment-based libraries and diversity-oriented synthesis to explore structural analogs. Integrate cheminformatics tools (e.g., QSAR models) to predict bioactivity. Validate hits via dose-response curves and counter-screens against related targets .

Q. How to formulate a research question on Truxipicurium Iodide using FINER criteria?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to synthesis facilities and analytical instruments.

- Interesting : Focus on mechanistic novelty (e.g., dual kinase/protease inhibition).

- Novel : Address gaps identified in prior reviews (e.g., lack of in vivo toxicity data).

- Ethical : Adhere to institutional guidelines for animal/human studies.

- Relevant : Align with therapeutic needs (e.g., antiviral drug development) .

Q. What multi-omics approaches elucidate Truxipicurium Iodide's mechanisms?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Pair with metabolomics (NMR) to identify downstream metabolites. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.